![molecular formula C7H4F4O B1297691 4-Fluoro-3-(trifluoromethyl)phenol CAS No. 61721-07-1](/img/structure/B1297691.png)
4-Fluoro-3-(trifluoromethyl)phenol
Overview
Description
4-Fluoro-3-(trifluoromethyl)phenol, also known as 2-Fluoro-5-hydroxybenzotrifluoride or α,α,α,4-Tetrafluoro-m-cresol, is an organic compound . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-3-(trifluoromethyl)phenol is C7H4F4O . The molecular weight is 180.10 .Physical And Chemical Properties Analysis
4-Fluoro-3-(trifluoromethyl)phenol has a density of 1.4±0.1 g/cm³, a boiling point of 206.6±35.0 °C at 760 mmHg, and a flash point of 78.7±25.9 °C . It has a molar refractivity of 33.1±0.3 cm³ .Scientific Research Applications
Pharmaceutical Applications
4-Fluoro-3-(trifluoromethyl)phenol is found in several FDA-approved drugs . The trifluoromethyl group (-CF3) is a common pharmacophore, a functional group that is responsible for a drug’s biological activity . For example, Fluoxetine, an antidepressant drug used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder, contains a trifluoromethyl group .
Synthesis of Polymers and Monomers
4-Fluoro-3-(trifluoromethyl)phenol is used in the synthesis of polymers and monomers . Polymers and monomers are fundamental components in the production of plastics, resins, and other materials.
Production of Diaryl Ether
Diaryl ethers are a class of organic compounds that contain an ether group connecting two aryl groups. 4-Fluoro-3-(trifluoromethyl)phenol is used in the synthesis of diaryl ether .
Organic Synthesis
4-Fluoro-3-(trifluoromethyl)phenol is used in organic synthesis. Organic synthesis is a method of preparation of organic compounds from readily available ones and is a vital part of pharmaceutical, biotech, and chemical industries.
Medicinal Chemistry
In medicinal chemistry, 4-Fluoro-3-(trifluoromethyl)phenol is used to design and synthesize new drug molecules. The trifluoromethyl group can enhance the biological activity of drug molecules, making this compound valuable in medicinal chemistry .
Environmental Studies
4-Fluoro-3-(trifluoromethyl)phenol can be used in environmental studies. The presence of fluorinated organic compounds in the environment can be an indicator of pollution, and this compound can be used as a reference or standard in such studies.
Mechanism of Action
Target of Action
It is known that the compound can bind at the active site of certain mutants, such as the h61t (his-61→thr) mutant
Mode of Action
It has been observed that the molecule can bind at the active site of certain mutants This suggests that the compound may interact with its targets by binding to specific sites, thereby potentially altering their function
Biochemical Pathways
The compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups
Result of Action
It is known that the compound can bind at the active site of certain mutants , suggesting that it may have an effect at the molecular level
Safety and Hazards
properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPCRFYUUWAGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345096 | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)phenol | |
CAS RN |
61721-07-1 | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61721-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61721-07-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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